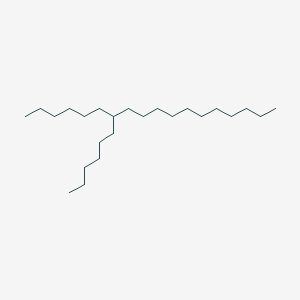

Octadecane, 7-hexyl-

Description

Properties

CAS No. |

7200-09-1 |

|---|---|

Molecular Formula |

C24H50 |

Molecular Weight |

338.7 g/mol |

IUPAC Name |

7-hexyloctadecane |

InChI |

InChI=1S/C24H50/c1-4-7-10-13-14-15-16-17-20-23-24(21-18-11-8-5-2)22-19-12-9-6-3/h24H,4-23H2,1-3H3 |

InChI Key |

NSFMUHNGROVPRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCC)CCCCCC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including long-chain branched alkanes. jmchemsci.comsums.ac.ir The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted components into ions, generating a unique mass spectrum that serves as a molecular fingerprint. akjournals.comscholarsresearchlibrary.com

The analysis of Octadecane (B175841), 7-hexyl- within complex samples, such as petroleum products or natural extracts, necessitates robust GC-MS methods. osti.govsemanticscholar.org Typically, a high-resolution capillary column, such as one coated with a nonpolar stationary phase (e.g., 5% phenyl-polydimethylsiloxane), is employed. scholarsresearchlibrary.comijpcbs.com The temperature of the GC oven is programmed to increase gradually, allowing for the separation of a wide range of hydrocarbons. scione.com The separated compounds then enter the ion source of the mass spectrometer, where they are ionized, most commonly by electron impact (EI). scholarsresearchlibrary.com

In the analysis of plant extracts, researchers have successfully identified various branched alkanes, demonstrating the capability of GC-MS to resolve these compounds from intricate biological matrices. For instance, in a study on Gymnema sylvestre, the chloroform (B151607) extract was found to contain Heptadecane, 9-hexyl-, and Octadecane, 3-ethyl-5-(2-ethylbutyl)-, which are structurally related to Octadecane, 7-hexyl-. phcogj.com Similarly, Tridecane, 7-hexyl- was identified in the methanolic extract of Pergularia daemia leaves. orientjchem.org These studies highlight a common methodological approach: extraction with a suitable solvent, followed by direct injection into the GC-MS system and identification based on library matching. phcogj.comorientjchem.org

Structural elucidation of a specific isomer like Octadecane, 7-hexyl- relies on a careful analysis of both its gas chromatographic retention time and its mass spectral fragmentation pattern.

Retention Time: The retention time (RT) in gas chromatography is the time it takes for a compound to travel from the injector to the detector. dtic.mil For alkanes, RT generally increases with the boiling point and molecular weight. However, branched isomers typically have lower boiling points and thus shorter retention times than their straight-chain counterparts. pressbooks.pub The specific retention time of Octadecane, 7-hexyl- would be unique under defined chromatographic conditions but may be very close to other C24H50 isomers, necessitating high-resolution chromatography.

Fragmentation Pattern: Mass spectrometry of alkanes produces a characteristic series of fragment ions. chemguide.co.uk When a molecule like Octadecane, 7-hexyl- (molecular weight 338.6 g/mol ) is subjected to electron impact ionization, it forms a molecular ion (M⁺, m/z = 338). This molecular ion is often unstable and undergoes fragmentation. libretexts.org The most common fragmentation pathway for branched alkanes is cleavage at the carbon-carbon bonds adjacent to the branch point, as this leads to the formation of more stable secondary carbocations. pressbooks.publibretexts.org

For Octadecane, 7-hexyl-, cleavage would be expected at the C7 position. The primary fragmentation pathways and expected major fragment ions are detailed in the table below. The mass spectrum would exhibit clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The most abundant fragment, or base peak, would likely result from the most stable carbocation formed. libretexts.org

Interactive Table: Predicted GC-MS Fragmentation for Octadecane, 7-hexyl-

| Cleavage Point (Bond) | Lost Neutral Fragment | Resulting Cation Fragment | m/z of Cation |

| C6-C7 bond in chain | Heptyl radical (C₇H₁₅) | C₁₇H₃₅⁺ | 239 |

| C7-C8 bond in chain | Undecyl radical (C₁₁H₂₃) | C₁₃H₂₇⁺ | 183 |

| C-C bond in hexyl group | Pentyl radical (C₅H₁₁) | C₁₉H₃₉⁺ | 267 |

| Full Molecule | - | Molecular Ion (M⁺) | 338 |

Note: The m/z values represent the mass-to-charge ratio of the positively charged fragment ions that would be detected by the mass spectrometer. The relative abundance of these fragments helps in determining the branching structure.

GC-MS is a powerful tool for the phytochemical profiling of plant extracts, capable of identifying hundreds of compounds in a single run. nih.govtjnpr.orgtjnpr.org Several studies have reported the presence of branched alkanes, including isomers structurally similar to Octadecane, 7-hexyl-, in various plant species. These compounds are components of the plant's essential oils or waxy cuticle. The identification is typically achieved by comparing the experimental mass spectra of eluted compounds with extensive spectral libraries like NIST and Wiley. scholarsresearchlibrary.comphcogj.com

Interactive Table: Identification of 7-Hexyl-Octadecane and Related Branched Alkanes in Natural Extracts via GC-MS

| Compound | Plant Source | Extract Type | Retention Time (min) | Reference |

| Tridecane, 7-hexyl- | Pergularia daemia | Methanolic leaf extract | 17.06 | orientjchem.org |

| Heptadecane, 9-hexyl- | Gymnema sylvestre | Chloroform leaf extract | Not Specified | phcogj.com |

| Octadecane, 6-methyl- | Phlomis olivieri | Essential oil | 9.164 | dergipark.org.tr |

This table summarizes findings from various phytochemical studies where branched alkanes similar to the target compound were identified, showcasing the utility of GC-MS in this field.

Spectroscopic Techniques in Structural Confirmation (Beyond Basic Identification)

While GC-MS is excellent for initial identification, confirming the exact isomeric structure of a compound like Octadecane, 7-hexyl- among a mixture of other similar alkanes can require more advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, offers powerful capabilities for unambiguous structural elucidation. nih.gov

Techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY) can be applied to isolated or concentrated fractions. A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For Octadecane, 7-hexyl-, this would allow chemists to trace the connectivity of the entire carbon skeleton by "walking" along the proton-proton couplings, confirming the length of the main octadecane chain and the precise attachment point and structure of the hexyl side chain. nih.gov This method is invaluable for distinguishing between, for example, 7-hexyl-octadecane and 6-heptyl-heptadecane, which have the same molecular formula and similar mass spectra.

Advanced Separation Techniques in Octadecane, 7-Hexyl- Research

For exceptionally complex mixtures containing a multitude of hydrocarbon isomers, such as those found in crude oil or some biological samples, standard one-dimensional GC may not provide sufficient separation (resolving power). caltech.edusemanticscholar.org In these cases, advanced separation techniques are employed.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different capillary columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second column. This results in a highly structured two-dimensional chromatogram with vastly superior resolving power, enabling the separation of isomers that co-elute in a single-column setup. semanticscholar.org

Tandem Mass Spectrometry (GC-MS/MS): This approach adds another layer of specificity to detection. osti.gov In a tandem MS instrument, a specific fragment ion from the initial mass spectrum (the precursor ion) is selected and then subjected to a second stage of fragmentation to produce product ions. By using a method called Multiple Reaction Monitoring (MRM), the instrument can be set to specifically look for the transition of a precursor ion to a unique product ion. This is a highly selective and sensitive technique that can be used to detect and quantify a specific branched alkane isomer like Octadecane, 7-hexyl- even when it is present at very low levels in a complex matrix. osti.gov

Synthetic Strategies and Reaction Pathways

General Synthesis Routes for Branched Octadecanes

The industrial production of branched alkanes often relies on the catalytic hydroisomerization and hydrocracking of linear alkanes. rsc.org These processes typically employ bifunctional catalysts that possess both metal and acid sites. rsc.orgumn.edu The metal component, often a noble metal such as platinum or palladium, facilitates hydrogenation and dehydrogenation reactions, while the acidic support, commonly a zeolite (e.g., ZSM-5, ZSM-22, Y, and Beta-zeolites), promotes the skeletal rearrangement of the carbon chain. rsc.orgumn.edu While effective for producing mixtures of branched isomers that improve fuel properties like the octane (B31449) number, these methods lack the selectivity required for the synthesis of a specific isomer like Octadecane (B175841), 7-hexyl-. rsc.org

For the specific synthesis of structurally defined branched alkanes, classical organic chemistry methods that form carbon-carbon bonds are more suitable. These include the Wurtz reaction and the Grignard reaction.

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. researchgate.netnih.govosti.gov While a foundational reaction in organic chemistry, its utility for synthesizing asymmetric alkanes is limited due to the formation of multiple products. osti.govrsc.org

The Grignard reaction , which utilizes organomagnesium halides (Grignard reagents), is a more versatile and widely used method for carbon-carbon bond formation. bitp.kiev.uaresearchgate.net This reaction allows for the coupling of different alkyl fragments, making it a powerful tool for the targeted synthesis of complex branched alkanes. nih.gov

Directed Synthesis of Octadecane, 7-Hexyl- and Analogues

A directed synthesis of Octadecane, 7-hexyl- can be envisioned using a retrosynthetic approach, logically disconnecting the target molecule into readily available starting materials. The most logical disconnection is at the C6-C7 or C7-C8 bond, breaking the molecule into two smaller alkyl fragments. A Grignard coupling strategy is well-suited for this purpose.

Retrosynthetic Analysis:

The target molecule, Octadecane, 7-hexyl-, can be disconnected at the bond between the 7-position of the octadecane backbone and the hexyl branch. This leads to two potential precursor sets:

An undecyl (C11) fragment and a 7-heptyl (C7) fragment with a hexyl (C6) branch.

A heptyl (C7) fragment and a dodecyl (C12) fragment with a hexyl (C6) branch.

A more straightforward approach involves creating the C-C bond at the branching point. For the synthesis of Octadecane, 7-hexyl-, a plausible route involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation.

Proposed Synthetic Pathway:

Formation of the Ketone: Heptanal can be reacted with undecylmagnesium bromide (a Grignard reagent prepared from 1-bromoundecane (B50512) and magnesium) to form an alcohol, 7-octadecanol. Subsequent oxidation of this secondary alcohol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding ketone, 7-octadecanone (B102807).

Grignard Reaction with Hexylmagnesium Bromide: The 7-octadecanone can then be reacted with hexylmagnesium bromide (prepared from 1-bromohexane (B126081) and magnesium). This reaction will form a tertiary alcohol, 7-hexyl-7-octadecanol.

Dehydration and Hydrogenation: The tertiary alcohol is then dehydrated, typically using a strong acid like sulfuric acid or phosphoric acid, to yield a mixture of alkene isomers with the double bond around the 7-position. nih.gov Subsequent hydrogenation of the alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere will reduce the double bond to afford the final product, Octadecane, 7-hexyl-. nih.gov

This multi-step synthesis allows for the precise placement of the hexyl group at the 7th position of the octadecane backbone, providing a level of control not achievable through isomerization processes.

Catalyst Systems and Reaction Conditions for Branched Alkane Formation

The formation of branched alkanes through catalytic processes like hydroisomerization relies on carefully designed catalyst systems. rsc.orgumn.edu The key is the use of bifunctional catalysts that combine a metallic function for hydrogenation/dehydrogenation and an acidic function for skeletal isomerization. rsc.orgumn.edu

| Catalyst Component | Function | Examples |

| Metal | Hydrogenation/Dehydrogenation | Platinum (Pt), Palladium (Pd), Nickel (Ni) |

| Acidic Support | Skeletal Isomerization (Carbocation formation) | Zeolites (ZSM-5, ZSM-22, Y, Beta), SAPO-11, Mesoporous materials (MCM-41, SBA-15) |

Table 1: Components of Bifunctional Catalysts for Alkane Isomerization rsc.orgumn.edu

The reaction conditions for hydroisomerization are critical to maximize the yield of branched isomers while minimizing cracking into smaller alkanes. umn.edu Typically, these reactions are carried out at elevated temperatures and hydrogen pressures. The choice of catalyst and reaction conditions can be tuned to favor the formation of mono-branched or multi-branched alkanes. rsc.org

For the directed synthesis of specific branched alkanes using Grignard reactions, the reaction conditions are generally milder. The formation of the Grignard reagent is typically carried out in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the highly reactive reagent from being quenched by water. researchgate.net The subsequent coupling reaction with a ketone or other electrophile is also performed in an inert atmosphere. The final hydrogenation step is usually conducted at room temperature and atmospheric pressure of hydrogen using a heterogeneous catalyst like Pd/C.

Derivatization Pathways and Functionalization of the Octadecane Backbone

The inert nature of the C-H bonds in alkanes makes their direct functionalization a significant chemical challenge. osti.govresearchgate.net However, various methods have been developed to introduce functional groups onto an alkane backbone, enabling the creation of derivatives with specific properties for research applications.

Formation of Alkane Derivatives for Specific Research Applications

The functionalization of long-chain alkanes is crucial for creating molecules with tailored properties for applications in materials science and surface chemistry.

Self-Assembled Monolayers (SAMs): Long-chain alkanes functionalized with a terminal thiol (-SH) or carboxylic acid (-COOH) group can form highly ordered self-assembled monolayers on surfaces like gold or graphite. researchgate.netnih.govbitp.kiev.ua These SAMs serve as model systems for studying interfacial phenomena and can be used to modify the surface properties of materials. researchgate.net For instance, an octadecane backbone could be functionalized with a thiol group to create octadecanethiol, which readily forms a dense, well-ordered monolayer on a gold surface.

Fluorinated Surfaces: Introducing fluorine atoms into a long-chain alkane can dramatically alter its surface properties, leading to materials with very low surface energy, and both hydrophobic and oleophobic (oil-repellent) characteristics. numberanalytics.comdtic.mil The synthesis of long-chain fluorinated alkanes can be achieved through methods like direct fluorination with fluorine gas or electrochemical fluorination. numberanalytics.com These fluorinated derivatives are used to create non-stick coatings and other advanced materials. dtic.milresearchgate.net For example, a perfluorinated octadecane would exhibit extreme non-wettability.

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of alkane derivatization is key to developing more efficient and selective functionalization methods.

Alkane Hydroxylation with Non-Heme Iron Catalysts: The selective oxidation of a C-H bond to a hydroxyl group (-OH) is a highly sought-after transformation. Studies on non-heme iron catalysts have provided insights into the mechanism of stereospecific alkane hydroxylation. umn.edunih.govresearchgate.netacs.org These studies suggest the involvement of high-valent iron-oxo species, such as Fe(V)=O, as the active oxidant. umn.edunih.govacs.org The mechanism is proposed to proceed via a hydrogen atom abstraction from the alkane by the iron-oxo species, followed by a radical rebound to form the alcohol. researchgate.net The stereospecificity of the reaction provides evidence for a short-lived, caged radical pair, preventing loss of stereochemical information. umn.edunih.gov

| Step | Description |

| 1. Catalyst Activation | A non-heme iron(II) complex reacts with an oxidant (e.g., H₂O₂) to form a high-valent iron-oxo species (e.g., Fe(V)=O). umn.eduacs.org |

| 2. C-H Abstraction | The iron-oxo species abstracts a hydrogen atom from the alkane backbone, forming an alkyl radical and an iron-hydroxyl species. researchgate.net |

| 3. Radical Rebound | The alkyl radical rapidly recombines with the hydroxyl group bound to the iron center to form the corresponding alcohol. researchgate.net |

Table 2: Simplified Mechanism of Alkane Hydroxylation by a Non-Heme Iron Catalyst

Photocatalytic C-H Activation: Photocatalysis offers a mild and efficient way to activate C-H bonds. acs.orgliverpool.ac.uk In one common mechanism, a photocatalyst, upon excitation by light, can abstract a hydrogen atom from an alkane to generate an alkyl radical. researchgate.netacs.org This radical can then be trapped by another reagent to form a new C-C or C-heteroatom bond. For example, cooperative catalysis involving a photocatalyst and a copper catalyst has been used for the direct allylation of unactivated alkanes. acs.org The photocatalyst generates the alkyl radical, which then reacts with an allyl-copper complex. acs.org Density functional theory (DFT) calculations have been instrumental in elucidating the intricate details of these photocatalytic cycles, including the nature of the excited states and the transition states of the key bond-forming steps. osti.gov

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulation Studies of Branched Alkanes

Molecular dynamics simulations offer a powerful lens to examine the behavior of branched alkanes like Octadecane (B175841), 7-hexyl- at an atomistic level. These simulations model the interactions between atoms and molecules over time, providing a dynamic picture of their behavior. For branched alkanes, these studies are crucial for understanding how their unique architecture influences their macroscopic properties.

Analysis of Molecular Packing and Free Volume Coalescence

The branching in alkanes significantly impacts how the molecules pack together in a condensed phase. In simulations of branched alkanes, it is observed that the side chains disrupt the ordered packing that is characteristic of their linear counterparts. This disruption leads to a less dense material and an increase in the free volume, which is the space between molecules. The coalescence of this free volume is a critical factor in determining properties like viscosity and diffusion.

Simulations of squalane (B1681988), a branched alkane with a C24 backbone, reveal that the presence of methyl branches leads to a less compact structure compared to linear alkanes of similar molecular weight. researchgate.net This is directly analogous to what would be expected for Octadecane, 7-hexyl-, where the hexyl branch would create significant steric hindrance, preventing efficient packing of the octadecane backbones. The free volume in such systems is not uniformly distributed but tends to be larger in the vicinity of the branch points.

The analysis of free volume from MD simulations can be quantified by calculating the free-volume hole fractions. researchgate.net For branched alkanes, these fractions are generally higher than in linear alkanes, a direct consequence of the irregular molecular shape. This increased free volume facilitates molecular motion, which paradoxically can lead to lower density but higher viscosity due to increased entanglement possibilities.

Table 1: Comparison of Simulated Properties for Linear vs. Branched Alkanes

| Property | Linear Alkanes (e.g., n-Tetracosane) | Branched Alkanes (e.g., Squalane) | Expected Trend for Octadecane, 7-hexyl- |

| Molecular Packing | High, ordered | Low, disordered researchgate.net | Low, disordered |

| Free Volume | Lower | Higher researchgate.netresearchgate.net | Higher |

| Density | Higher | Lower researchgate.net | Lower |

| Viscosity | Lower (for equivalent MW) | Higher aip.orgbyu.edu | Higher |

Influence of Branching on Interfacial Behavior in Polymer Systems

When branched alkanes like Octadecane, 7-hexyl- are part of a polymer system, their molecular architecture significantly influences the behavior at interfaces. MD simulations have shown that the presence of branches affects the diffusion and entanglement of molecules at the interface between two polymer layers or between a polymer and another material. mdpi.comnih.gov

The hexyl branch of Octadecane, 7-hexyl- would increase the interfacial width and promote mixing at a polymer-polymer interface due to the disruption of the regular polymer chain packing. This can lead to improved adhesion between immiscible polymers. Furthermore, in a lubricant context, the branched structure can lead to the formation of a more robust lubricating film at high pressures due to the increased resistance to being squeezed out from between surfaces. mdpi.comosti.gov

Simulations of water/alkane interfaces have demonstrated that the structure of the alkane molecules at the interface is highly ordered. rsc.org For branched alkanes, the branches can alter this ordering, affecting the interfacial tension and wetting behavior. While specific data for Octadecane, 7-hexyl- is not available, the general principle is that the bulky hexyl group would disrupt the formation of a well-ordered interfacial layer, potentially lowering the interfacial tension compared to a linear alkane of the same carbon number.

Simulation of Molecular Architecture Impact on Rheological Behavior

The rheological, or flow, properties of branched alkanes are a key area of investigation using MD simulations. It is well-established that branching has a profound effect on viscosity. aip.orgbyu.edu Nonequilibrium molecular dynamics (NEMD) simulations of branched alkanes have shown that even short branches can lead to a significant increase in viscosity compared to linear alkanes of the same molecular weight. aip.org

For Octadecane, 7-hexyl-, the long hexyl branch would lead to a substantial increase in viscosity. This is because the branches increase the number of entanglements between molecules, making it more difficult for them to slide past one another. Simulations on eicosane (B133393) isomers have shown that the position of the branch also plays a role, with branches closer to the center of the main chain having a more pronounced effect on viscosity. byu.edubyu.edu

Simulations of squalane have demonstrated clear shear-thinning behavior, where the viscosity decreases with increasing shear rate. mdpi.com This is a common characteristic of complex fluids and is attributed to the alignment of the molecules in the direction of flow at high shear rates. It is expected that Octadecane, 7-hexyl- would exhibit similar non-Newtonian behavior.

Quantum Chemical Calculations (e.g., DFT) on Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the conformational landscape of molecules like Octadecane, 7-hexyl-. These calculations provide accurate information about the relative energies of different spatial arrangements (conformers) of the molecule.

For branched alkanes, DFT studies have shown that branching significantly alters the conformational preferences compared to linear alkanes. researchgate.netnih.gov The presence of a branch introduces steric strain that destabilizes certain conformations. In the case of Octadecane, 7-hexyl-, the bulky hexyl group would create a complex potential energy surface with numerous local minima.

DFT calculations on smaller branched alkanes like 3,3-dimethylhexane (B1196316) have revealed the importance of including electron correlation and appropriate basis sets to accurately predict conformational energies. researchgate.net These studies show that branched alkanes tend to adopt conformations that minimize steric interactions between the branches and the main chain. For Octadecane, 7-hexyl-, the most stable conformers would likely involve a trans- or anti-periplanar arrangement of the carbon backbone to extend the chain, with the hexyl group oriented to minimize steric clashes.

Table 2: Calculated Relative Conformational Energies for a Model Branched Alkane (3,3-dimethylhexane)

| Conformer | Relative Energy (kcal/mol) - HF/6-31G | Relative Energy (kcal/mol) - B3LYP/6-31G |

| Anti-Anti | 0.00 | 0.00 |

| Anti-Gauche | 0.65 | 0.58 |

| Gauche-Gauche | 1.85 | 1.65 |

| Data is illustrative and based on general trends from DFT studies of branched alkanes. researchgate.net |

Predictive Modeling of Molecular Interactions and Reactivity

Predictive modeling techniques, including the use of artificial neural networks, are becoming increasingly important in chemical research for forecasting the properties and reactivity of molecules. numberanalytics.comnih.gov

Neural Network Applications in Hydrocarbon Property Prediction

Artificial neural networks (ANNs) are powerful tools for predicting the physical and chemical properties of hydrocarbons based on their molecular structure. bohrium.comresearchgate.net These models are trained on large datasets of known compounds and can learn complex, non-linear relationships between molecular descriptors and properties.

For a complex molecule like Octadecane, 7-hexyl-, an ANN could be used to predict properties such as boiling point, viscosity, and density without the need for expensive and time-consuming experimental measurements or computationally intensive simulations. The input to the neural network would typically be a set of molecular descriptors that encode information about the molecule's size, shape, and branching.

Studies have shown that ANNs can accurately predict the properties of linear, single-branched, and double-branched alkanes. researchgate.net These models can also identify correlations between different properties, further enhancing their predictive power. For instance, a neural network could be trained to predict the kinematic viscosity of Octadecane, 7-hexyl- at different temperatures and pressures. researchgate.net While specific models for this exact compound may not be publicly available, the methodology has been well-established for similar hydrocarbons. bohrium.commdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

While 7-hexyl-octadecane is a simple hydrocarbon, computational techniques like molecular docking can be employed to investigate its potential interactions with biological macromolecules. Such studies are foundational in toxicology and pharmacology for predicting how a chemical might exert a biological effect. mdpi.comresearchgate.net

Computational assessment serves as an initial screening tool to predict the biological activity of a compound before undertaking laboratory experiments. mdpi.com For a molecule like 7-hexyl-octadecane, these assessments would likely focus on its potential to interact with enzymes involved in xenobiotic metabolism, such as cytochrome P450s, or nuclear receptors that regulate gene expression.

The process involves using software to predict interactions between the ligand (7-hexyl-octadecane) and a library of known protein targets. mdpi.comnih.gov Algorithms can predict a spectrum of potential biological activities based on the compound's structural similarity to known active molecules. For instance, software can analyze a compound and predict its interaction with hundreds of human protein targets, flagging potential associations with adverse outcomes. mdpi.com

In the context of long-chain branched alkanes, a key area of investigation is their potential to induce effects like hepatic steatosis (fatty liver). mdpi.com Computational methods can be used to explore the molecular initiating events (MIEs) that could lead to such an outcome. mdpi.com This involves docking the compound to proteins involved in lipid metabolism or transport to see if it could plausibly interfere with their function. While direct studies on 7-hexyl-octadecane are not prevalent, research on structurally similar compounds provides a framework for how such an assessment would be conducted. mdpi.commdpi.com

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy or docking score. researchgate.netnih.gov This score reflects the stability of the ligand-protein complex. The binding process is governed by the change in Gibbs free energy (ΔG), which must be negative for spontaneous association to occur. nih.gov

The molecular recognition between a non-polar molecule like 7-hexyl-octadecane and a protein's binding pocket is primarily driven by hydrophobic interactions and van der Waals forces. nih.gov The process involves the displacement of ordered water molecules from the protein's binding site and the surface of the ligand, which is an entropically favorable process. nih.gov

A typical molecular docking study would involve:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank.

Generating a 3D conformation of 7-hexyl-octadecane.

Using docking software to place the ligand into the protein's active or allosteric site in various orientations.

Calculating a score for each pose based on a scoring function that estimates binding affinity. researchgate.netnih.gov

The results of a hypothetical docking study of 7-hexyl-octadecane against a panel of metabolic enzymes are conceptualized in the table below. The binding energies indicate the predicted strength of the interaction.

| Target Protein | Protein Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 2E1 (CYP2E1) | Xenobiotic and lipid metabolism | -6.8 | PHE-47, LEU-103, VAL-239, ALA-299 |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Regulation of lipid metabolism | -7.5 | ILE-272, LEU-320, MET-345, TYR-464 |

| Lipoxygenase (LOX) | Fatty acid oxidation | -6.2 | ILE-553, VAL-594, LEU-754 |

| Xanthine Oxidase (XO) | Purine degradation, ROS production | -5.9 | PHE-914, PHE-1009, LEU-1010 |

Note: The binding energies and interacting residues are illustrative and based on typical values for similar lipophilic compounds found in computational studies. researchgate.net

These computational predictions provide a basis for forming hypotheses about the potential biological interactions of 7-hexyl-octadecane. mdpi.comnih.gov For example, a strong predicted binding affinity to PPARα might suggest that the compound could interfere with lipid homeostasis, a hypothesis that would then require validation through in vitro and in vivo experiments. mdpi.com

Occurrence and Isolation in Natural and Environmental Systems

Identification in Plant Extracts and Phytochemical Screening

Phytochemical investigations of various plant species have led to the identification of a variety of branched-chain alkanes, including isomers of octadecane (B175841). These compounds are typically found within the waxy cuticles of leaves and stems, contributing to the plant's protective barrier.

Presence of Octadecane, 7-Hexyl- and Related Branched Octadecanes in Specific Botanical Sources

While the direct identification of Octadecane, 7-hexyl- in plant extracts is not extensively documented, the presence of its structural isomers and other related branched octadecanes has been confirmed in several botanical sources. For instance, GC-MS analysis of chloroform (B151607) extracts from the leaves of Gymnema sylvestre, a medicinal plant, revealed the presence of Octadecane, 3-ethyl-5-(2-ethylbutyl)- nih.gov. This finding highlights the natural occurrence of complex branched alkanes within the plant kingdom.

Further research into the chemical constituents of medicinal plants has identified other related compounds. The ethanolic extract of the bark of Bauhinia racemosa was found to contain Heptadecane, 9-hexyl- , another long-chain branched alkane mdpi.com. The identification of these compounds underscores the diversity of hydrocarbon structures synthesized by plants.

The following table summarizes the identification of branched octadecanes and related compounds in specific botanical sources:

| Compound | Botanical Source | Reference |

|---|---|---|

| Octadecane, 3-ethyl-5-(2-ethylbutyl)- | Gymnema sylvestre (leaves) | nih.gov |

| Heptadecane, 9-hexyl- | Bauhinia racemosa (bark) | mdpi.com |

Methodologies for Extraction and Enrichment from Biological Matrices

The isolation and identification of branched alkanes like Octadecane, 7-hexyl- from plant matter necessitate specific extraction and analytical techniques. The lipophilic nature of these compounds dictates the use of nonpolar solvents.

A common procedure involves the extraction of dried and powdered plant material with a solvent such as hexane, chloroform, or ethanol. This is often carried out using a Soxhlet apparatus, which allows for continuous extraction and concentration of the desired compounds. The resulting crude extract is then typically subjected to chromatographic separation to isolate the hydrocarbon fraction.

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical method for identifying the specific isomers of octadecane and other hydrocarbons present in the extract. The retention time of the compound on the GC column and its mass spectrum are compared with those of known standards or spectral libraries for positive identification nih.govmdpi.com.

Commonly employed extraction techniques for isolating hydrocarbons from plant matrices are outlined in the table below:

| Extraction Method | Description | Typical Solvents |

|---|---|---|

| Soxhlet Extraction | Continuous extraction of a solid with a solvent, allowing for efficient recovery of compounds. | Hexane, Chloroform, Ethanol |

| Maceration | Soaking the plant material in a solvent for a prolonged period to dissolve the desired compounds. | Ethanol, Methanol |

| Distillation | Separating components of a liquid mixture based on differences in boiling points, often used for essential oils. | Water (Steam Distillation) |

Detection in Environmental Samples

Beyond the botanical realm, Octadecane, 7-hexyl- and its isomers are found in complex organic mixtures in the environment, often as byproducts of industrial processes or the diagenesis of organic matter.

Analysis in Complex Organic Mixtures (e.g., Coal Tar)

Coal tar, a complex mixture of hydrocarbons and other organic compounds produced during the pyrolysis of coal, is a known source of various branched alkanes. GC/MS analysis of coal tar has led to the identification of several long-chain branched hydrocarbons. Notably, a compound closely related to Octadecane, 7-hexyl-, Eicosane (B133393), 7-hexyl- , has been identified in coal tar samples rhhz.net. The same analysis also detected Heptadecane, 9-hexyl- and Octadecane, 3-ethyl-5-(2-ethylbutyl)- rhhz.net. The presence of these compounds suggests that the high-temperature and high-pressure conditions involved in coal formation and pyrolysis can lead to the formation of a wide array of complex, branched hydrocarbon structures.

The following table details the branched alkanes identified in coal tar samples through GC/MS analysis:

| Compound | Source | Reference |

|---|---|---|

| Eicosane, 7-hexyl- | Coal Tar | rhhz.net |

| Heptadecane, 9-hexyl- | Coal Tar | rhhz.net |

| Octadecane, 3-ethyl-5-(2-ethylbutyl)- | Coal Tar | rhhz.net |

Presence in Aqueous Environments and Microbial Contexts

While direct evidence for the presence of Octadecane, 7-hexyl- in aqueous environments is limited, the occurrence of long-chain and branched-chain alkanes in aquatic sediments and microbial communities is well-established. These compounds can originate from both natural and anthropogenic sources.

Studies of aquatic sediments have identified a variety of long-chain branched alkanes, which are often attributed to microbial origins, particularly bacteria and algae. For instance, investigations of lake sediments have revealed the presence of complex branched alkanes, suggesting their production by aquatic microorganisms.

Furthermore, certain bacteria are known to produce and metabolize branched-chain alkanes. The microbial degradation of hydrocarbons is a key process in the environmental fate of these compounds. While specific pathways for the synthesis or degradation of Octadecane, 7-hexyl- by microorganisms have not been explicitly detailed, the general capacity of microbial communities to process complex alkanes suggests their potential involvement in its environmental cycling. Research has shown that bacteria can produce a diverse array of hydrocarbons, and future studies may reveal the specific microbial pathways leading to the formation of compounds like Octadecane, 7-hexyl-.

Mechanistic Studies in Chemical and Biological Systems

Role of Branched Alkanes in Polymer Environmental Stress Cracking Phenomena

Environmental Stress Cracking (ESC) is a significant cause of premature and unexpected brittle failure in thermoplastic polymers. wikipedia.orgresearchgate.net This phenomenon occurs when a polymer is subjected to tensile stress in the presence of an aggressive chemical agent, leading to cracks at stress levels significantly lower than the material's inherent short-term mechanical strength. wikipedia.org The mechanism does not involve the breaking of the polymer's primary molecular bonds but rather the disruption of secondary linkages between polymer chains. wikipedia.org

The process is particularly prevalent in amorphous, glassy polymers due to their looser molecular structure, which facilitates the permeation of chemical fluids. wikipedia.orgcurbellplastics.com The absorbed chemical agent acts as a plasticizer, increasing the mobility of polymer chains and lowering the energy required for the formation of crazes—small, crack-like features. wikipedia.orgresearchgate.net The presence of stress creates minuscule voids in the polymer, allowing the fluid to penetrate and accelerate this process. researchgate.net

Branched alkanes, such as 7-hexyl-octadecane, can act as these environmental agents. Their compatibility with a polymer, often predicted by comparing their solubility parameters, determines the extent to which they can be absorbed and cause swelling or plasticization. curbellplastics.com This absorption can induce internal tensile stresses, further contributing to the initiation of crazes and eventual cracking. curbellplastics.com In semi-crystalline polymers like polyethylene (B3416737), stress cracking agents are thought to lower the cohesive forces that anchor tie molecules within the crystalline structures, facilitating their pull-out and leading to crack initiation at reduced stress levels. wikipedia.org

Investigating Free Volume Dynamics and Cavitation Processes

The failure mechanism in Environmental Stress Cracking is intimately linked to the polymer's microstructure, specifically its free volume and the process of cavitation. Free volume refers to the microscopic space between polymer chains not occupied by the molecules themselves. When a polymer is put under stress, these voids can coalesce and grow, a process known as cavitation.

The introduction of a chemical agent, like a branched alkane, can significantly influence these dynamics. Research on blends of polyethylene has provided specific insights into the role of hexyl branches. A study highlighted that the behavior of a branched alkane, 7,12-hexyl octadecane (B175841), was distinct from that of hexyl branches attached to a polyethylene chain. researchgate.net The investigation revealed that the 7,12-hexyl octadecane intensified the coalescence of free volume, particularly around the hydrophilic segments of nonionic surfactants present in the environment. researchgate.net This suggests that the addition of this specific branched alkane does not slow down the cavitation process but may in fact accelerate it, contributing to the mechanism of ESC. researchgate.net

Biological Activity Research on Isolated Natural Branched Alkanes

Branched alkanes, including various isomers of octadecane, have been identified as constituents of essential oils and extracts from a diverse range of natural sources, such as plants and algae. nih.govphcogj.comphytojournal.compsu.edu Research into these natural extracts has often revealed significant biological activities, which are attributed to the complex mixture of phytochemicals present, including these long-chain hydrocarbons.

Several studies have documented the antimicrobial and antifungal properties of natural extracts containing branched octadecanes and similar structures. For example, the essential oil of Daphne mucronata was found to contain 8-hexyl pentadecane (B166386) and exhibited potent inhibitory activity against the fungus Candida albicans and moderate activity against the bacterium Escherichia coli. nih.gov Similarly, "Heptadecane, 9-hexyl-" has been identified in extracts of Gymnema sylvestre, a plant recognized for a wide array of pharmacological activities, including antimicrobial effects. phcogj.com

Another branched octadecane, 3-ethyl-5-(2-ethylbutyl)-octadecane, was identified as a component in the oil of Peganum harmala. psu.edu This oil demonstrated strong antibacterial effects against several pathogenic bacteria, with a minimum inhibitory concentration (MIC) of less than 75.0 µg/ml. psu.edu The mechanism of action for such hydrocarbon-rich extracts is thought to involve interaction with the pathogen's cytoplasmic membrane, leading to leakage of intracellular components. sciforum.net

The following table summarizes findings on branched alkanes identified in natural sources with observed antimicrobial or antifungal activity.

| Branched Alkane | Natural Source | Observed Biological Activity |

| Heptadecane, 9-hexyl- | Gymnema sylvestre | Extracts reported to have broad antimicrobial properties. phcogj.com |

| 8-Hexyl pentadecane | Daphne mucronata | Essential oil showed strong activity against Candida albicans and moderate activity against E. coli. nih.gov |

| 3-Ethyl-5-(2-ethylbutyl)-octadecane | Peganum harmala | Oil exhibited strong antibacterial effect against pathogenic bacteria. psu.edu |

| Heptadecane, 7-methyl- | Freshwater Green Macro Algae | Identified in extracts noted for their general antibacterial and antioxidant properties. phytojournal.com |

While toxicological data for straight-chain alkanes like n-octadecane is available in databases such as the Hazardous Substances Data Bank, specific antidote research and detailed studies on the interaction of branched isomers like 7-hexyl-octadecane with biological targets are not extensively documented in the reviewed literature. nih.gov The biological activity observed in natural extracts is often the result of a synergistic effect of multiple compounds, making it challenging to isolate the precise biological target of a single constituent without further, more focused investigation.

Future Research Directions and Emerging Paradigms

Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of specific branched alkanes like Octadecane (B175841), 7-hexyl- in complex mixtures, such as crude oil or biological lipid extracts, present a significant analytical challenge. Future research is focused on enhancing the sensitivity and selectivity of analytical methods for trace analysis.

Hyphenated techniques, which combine two or more analytical methods, are at the forefront of this development. numberanalytics.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating volatile and non-volatile compounds, respectively, from a mixture before identifying them based on their mass-to-charge ratio. numberanalytics.com For complex hydrocarbon mixtures, where numerous structural isomers exist with identical molecular weights, high-resolution mass spectrometry becomes crucial for distinguishing between them.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques also offer promising avenues. Two-dimensional (2D) NMR methods, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), have been successfully applied to discriminate between branched and linear alkanes within porous media. nih.gov These techniques can provide detailed information about the connectivity of atoms within a molecule, which is essential for identifying the specific branching pattern of an isomer like 7-hexyl-octadecane, even in the presence of magnetic field inhomogeneities commonly found in complex samples. nih.gov The development of these high-resolution methods is critical for elucidating the presence and role of specific branched alkanes in various matrices. nih.goviaea.org

Integration of Machine Learning and AI in Predictive Chemical Modeling

The experimental determination of physicochemical properties for every one of the vast number of possible hydrocarbon isomers is impractical. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools to predict these properties based on molecular structure. processecology.comacs.org This predictive capability is vital for fields ranging from chemical engineering to environmental science. processecology.com

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. researchgate.net These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its properties. For hydrocarbons, ML algorithms like Support Vector Regression (SVR) and Artificial Neural Networks (ANNs) can be trained on extensive datasets of known compounds to predict properties such as enthalpy of formation, boiling point, and viscosity for uncharacterized molecules like 7-hexyl-octadecane. scispace.comvcovo.com

The process involves generating a wide set of molecular descriptors from the compound's structure, such as the number of carbon atoms, the type and position of branches, and topological indices. vcovo.com These descriptors serve as the input features for the trained ML model, which then outputs the predicted property. scispace.comvcovo.com This integrated machine learning approach offers the potential for significant improvements in the accuracy of predicting mixture properties compared to traditional methods. acs.org

Table 1: Conceptual Data Table for Machine Learning-Based Property Prediction of Branched Alkanes

| Input: Molecular Descriptors | Output: Predicted Properties |

| Molecular Weight | Boiling Point (K) |

| Carbon Number | Critical Temperature (K) |

| Number of Branches | Enthalpy of Formation (kJ/mol) |

| Branch Position(s) | Dynamic Viscosity (Pa·s) |

| Branch Length(s) | Octanol/Water Partition Coefficient |

| McGowan's Characteristic Volume | Water Solubility (mol/l) |

This table is a conceptual representation of how machine learning models use structural inputs to predict physicochemical properties for compounds like Octadecane, 7-hexyl-.

Exploration of Novel Synthetic Pathways for Stereoselective Production

The synthesis of simple alkanes is well-established, but the creation of complex, highly branched structures with specific stereochemistry remains a challenge. stackexchange.commasterorganicchemistry.com Octadecane, 7-hexyl- possesses a chiral center at the C-7 position, meaning it can exist as two distinct enantiomers. The development of synthetic pathways that can selectively produce one enantiomer over the other (stereoselective synthesis) is a significant area of future research.

Current research into the synthesis of branched alkanes explores various coupling reactions and rearrangements. stackexchange.com However, achieving high stereoselectivity is often difficult. Recent advancements in catalysis have shown promise. For example, methods involving intramolecular hydride transfer have been used for the enantioselective synthesis of other alkyl-branched alkanes. nih.gov This approach allows for the creation of stereochemically defined intermediates that can then be converted into the final saturated hydrocarbon. nih.gov Exploring similar novel catalytic systems and reaction pathways will be crucial for the controlled, stereoselective production of specific isomers of 7-hexyl-octadecane and other chiral alkanes. rsc.org This capability is essential for investigating the potentially different biological activities or material properties of individual enantiomers.

Elucidation of Broader Biological Roles and Mechanisms of Action for Branched Alkanes

While straight-chain alkanes are known components of lipids and waxes, serving roles in energy storage and as structural components of cell membranes, the biological functions of complex branched alkanes are not well understood. numberanalytics.com The unique three-dimensional structure imparted by branching can significantly alter how these molecules interact with biological systems. The length and branching of alkane chains can influence the fluidity and properties of cell membranes, which in turn affects the function of embedded proteins. numberanalytics.com

Recent discoveries have identified specific branched alkanes with quaternary substituted carbon atoms (BAQCs) in ancient geological samples, with carbon number distributions that suggest a biological origin. researchgate.net This indicates that organisms have been producing complex branched alkanes for millions of years, although their specific roles remain to be elucidated. It is plausible that molecules like 7-hexyl-octadecane could function as chemical messengers (pheromones), metabolic byproducts, or specialized components of cell membranes in certain organisms. Future research will focus on screening for the presence of such molecules in diverse organisms and investigating their mechanism of action at a molecular level, a field where the roles of branched-chain amino acids are already more established. nih.gov

Application in Materials Science Research as a Model for Branched Hydrocarbons

In materials science, branched alkanes serve as ideal model compounds for studying the fundamental relationship between molecular architecture and macroscopic properties. The presence, position, and length of side chains dramatically influence properties like melting point, boiling point, viscosity, and density. youtube.com Branched alkanes are thermodynamically more stable than their linear counterparts due to electrostatic and correlation energy effects. nih.gov

Octadecane, 7-hexyl- can be used as a model molecule to understand the behavior of more complex systems, such as branched polymers or lubricant base oils. For instance, molecular dynamics simulations have been used with similar molecules, like 7,12-hexyl-octadecane, to study the distribution of free volume in polyethylene (B3416737) blends, which is critical for understanding polymer processing and properties. researchgate.net By studying how the specific branching of 7-hexyl-octadecane affects intermolecular forces and molecular packing, researchers can gain insights into the rheological properties of lubricants and the thermal characteristics of phase-change materials (PCMs) used for energy storage. solubilityofthings.com

Q & A

Q. How can the thermal properties of 7-hexyl-octadecane be experimentally determined for phase change material (PCM) applications?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting/freezing points and enthalpy changes. For reproducibility, ensure consistent heating/cooling rates (e.g., 5°C/min) and validate results against reference paraffins like octadecane (C₁₈H₃₈), which has a well-documented melting range of 28–30°C . Complement DSC with thermogravimetric analysis (TGA) to assess thermal stability under inert or oxidative atmospheres. Report uncertainties in enthalpy values (e.g., ±2–5%) due to instrument calibration .

Q. What protocols are recommended for synthesizing and characterizing 7-hexyl-octadecane?

- Methodological Answer : Synthesize via catalytic alkylation of octadecane with hexyl halides, followed by purification using fractional distillation or column chromatography. Characterize purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) (¹H and ¹³C). For novel compounds, provide full spectral data (e.g., δ values, coupling constants) and elemental analysis (C/H ratios) in the supplementary materials .

Q. How can researchers evaluate the solubility of 7-hexyl-octadecane in aqueous systems?

- Methodological Answer : Use shake-flask methods with octadecane as a reference (solubility ~0.6 µg/L at 25°C) . Quantify dissolved hydrocarbons via UV-Vis spectroscopy or HPLC. Account for experimental biases (e.g., temperature fluctuations, incomplete phase separation) by replicating measurements across three independent trials. Report solubility as mean ± standard deviation .

Advanced Research Questions

Q. What computational methods are suitable for simulating the phase change behavior of 7-hexyl-octadecane in porous media?

- Methodological Answer : Apply enthalpy-porosity models (e.g., ANSYS Fluent) or lattice Boltzmann-phase field (LB-PF) techniques to model heat transfer in paraffin-like PCMs. Validate simulations against experimental DSC data for octadecane . For porous systems, include Darcy-Forchheimer terms to account for permeability effects. Case studies suggest a Rayleigh number (Ra) >10⁶ and Prandtl number (Pr) >50 for realistic paraffin-based latent heat storage .

Q. How can photofragmentation pathways of 7-hexyl-octadecane be analyzed under vacuum ultraviolet (VUV) radiation?

- Methodological Answer : Use synchrotron-based photoionization mass spectrometry (PIMS) to measure ionization energy (IE) and appearance energies (AEs) of fragments. Compare results with density functional theory (DFT) calculations to identify dissociation pathways (e.g., radical CnH₂ₙ₋₁ or alkene CnH₂ₙ formation). For octadecane, major fragments include C₅–C₁₀ radicals and C₄–C₁₁ alkenes .

Q. What strategies resolve contradictions in reported thermophysical data for branched alkanes like 7-hexyl-octadecane?

- Methodological Answer : Conduct meta-analyses of published datasets (e.g., NIST Standard Reference Data ) to identify outliers. Use multivariate regression to isolate confounding variables (e.g., impurities, measurement techniques). For example, discrepancies in octadecane’s enthalpy of vaporization (±3–5 kJ/mol) arise from differences in calorimetric vs. gas-saturation methods .

Q. How can 7-hexyl-octadecane be integrated into polymer matrices for advanced textile applications?

- Methodological Answer : Encapsulate the compound in polymethyl methacrylate (PMMA) microcapsules via emulsion polymerization. Characterize capsule size (e.g., 1–10 µm) using dynamic light scattering (DLS) and confirm thermal stability via accelerated aging tests (e.g., 100 cycles of heating/cooling). Reference octadecane’s cycle stability in textile PCM studies .

Methodological Best Practices

Q. What spectroscopic techniques are optimal for structural elucidation of branched alkanes?

Q. How should researchers validate thermodynamic models for 7-hexyl-octadecane?

Q. What guidelines ensure reproducibility in PCM encapsulation studies?

- Answer :

Follow standardized protocols for emulsion preparation (e.g., 10 wt% surfactant, 500 rpm stirring) and document all parameters (e.g., pH, temperature). Reference octadecane-in-water emulsion methodologies and adhere to reporting standards in supplementary materials .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.